3-propyl-1,2,3-benzotriazin-4(3H)-one
Description
3-Propyl-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound featuring a benzotriazinone core substituted with a linear propyl group at the N3 position. Its synthesis involves multistep reactions starting from isatin, proceeding through nitration, alkylation, cyclization, and reduction to yield intermediates like 6-amino-N-propyl-1,2,3-benzotriazin-4(3H)-one (11a), which is further functionalized into sulfonamide hybrids (12a–12f) . Key spectroscopic characteristics include:
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
3-propyl-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C10H11N3O/c1-2-7-13-10(14)8-5-3-4-6-9(8)11-12-13/h3-6H,2,7H2,1H3 |
InChI Key |
URTNYDOSUYKMJN-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2N=N1 |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The benzotriazinone scaffold exhibits diverse bioactivity depending on substituents. Key analogs include:
Key Observations :
- Hydroxy Derivative : Higher polarity (hydroxy group) contributes to elevated melting point (184–189°C) and utility in peptide synthesis.
- Propyl vs. Isopropyl : Linear vs. branched chains may influence lipophilicity and metabolic stability.
- Chloro Substitution: Enhances electrophilicity, enabling nucleophilic substitution (e.g., with dimethylaminopropyl chloride in ).
Reactivity and Stability
- Reduction: Benzotriazinones with -N=N=N- moieties are prone to reductive cleavage. For example, reduction of 1,2,3-benzotriazine derivatives yields indazoles, a reactivity pattern observed across analogs .
- Hydrolysis: The benzotriazinone ring can hydrolyze under acidic/basic conditions, acting as a "masked" diazonium compound. Substituents like propyl or hydroxy may modulate hydrolysis rates .
- Functionalization : The N3-propyl group in 11a allows sulfonamide coupling, whereas the hydroxy analog (HOOBt) participates in carbodiimide-mediated peptide bond formation .
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